BenchChemオンラインストアへようこそ!

6-Bromo-2-chlorothiazolo[4,5-B]pyrazine

Lipophilicity Drug-likeness Blood-brain barrier permeability

6-Bromo-2-chlorothiazolo[4,5-b]pyrazine is a high-purity (≥98%) bicyclic heteroaromatic building block featuring a thiazolo[4,5-b]pyrazine core with bromine at the 6-position and chlorine at the 2-position. Its orthogonal Br/Cl leaving group hierarchy (Br >> Cl) enables predictable stepwise functionalization via sequential Suzuki and Buchwald-Hartwig amination without intermediate protection steps. With a predicted logP of 2.9, this scaffold is ideally suited for CNS drug discovery programs targeting blood-brain barrier-penetrant compounds, meeting CNS MPO criteria without late-stage lipophilic decoration. It serves as a direct diversification point for c-Met kinase inhibitors (e.g., PF-04217903, IC50 = 0.005 µM) and for generating anti-infective thiazolo[4,5-b]pyrazine libraries. Standard storage is dry at 2–8°C, and the product ships under ambient conditions for research quantities.

Molecular Formula C5HBrClN3S
Molecular Weight 250.50 g/mol
Cat. No. B13050339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chlorothiazolo[4,5-B]pyrazine
Molecular FormulaC5HBrClN3S
Molecular Weight250.50 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)N=C(S2)Cl)Br
InChIInChI=1S/C5HBrClN3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H
InChIKeyLFDSHSAPMPIIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chlorothiazolo[4,5-B]pyrazine – Procurement-Relevant Physicochemical and Structural Identity


6-Bromo-2-chlorothiazolo[4,5-B]pyrazine (CAS 1221932-29-1) is a bicyclic heteroaromatic building block composed of a thiazole ring fused to a pyrazine core, bearing bromine at the 6-position and chlorine at the 2-position. Its molecular formula is C₅HBrClN₃S, with a molecular weight of 250.50 g/mol and a predicted XLogP3 of 2.9 [1]. The compound is typically supplied at ≥98% purity and is stored under dry conditions at 2–8°C . A key synthetic route involves ring-closure of 2-amino-5-bromopyrazine-3-thiol with potassium ethyl xanthate, yielding the 6-bromo-2-chloro-substituted scaffold [2]. Two orthogonal halogen handles enable chemoselective, stepwise functionalisation via metal-catalysed cross-coupling and nucleophilic aromatic substitution [3].

Why 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine Cannot Be Replaced by In-Class Analogs


Compounds sharing the thiazolo[4,5-b]pyrazine core are not functionally interchangeable because the identity and position of substituents determine three critical procurement-relevant properties: (i) the degree of lipophilicity, which governs passive membrane permeability [1]; (ii) the chemoselectivity achievable in sequential cross-coupling reactions, dictated by the leaving-group hierarchy Br ≫ Cl [2]; and (iii) the specific synthetic route that yields the desired substitution pattern [3]. The quantitative evidence below demonstrates that 6-bromo-2-chlorothiazolo[4,5-B]pyrazine occupies a distinct parameter space relative to its closest analogs, making direct substitution chemically inefficient or synthetically unattainable.

Quantitative Evidence Differentiating 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine from Its Closest Analogs


Predicted Lipophilicity (XLogP3): 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine vs. Mono- and Di-Halogenated Analogs

The target compound exhibits a predicted XLogP3 of 2.9, the highest among the series of halogenated thiazolo[4,5-b]pyrazine analogs evaluated [1]. This value surpasses the 2-chloro analog by +1.64 log units and the 6-bromo analog by +1.56 log units, reflecting the additive lipophilic contribution of the bromine substituent on a chlorinated scaffold. The 2,6-dichloro and 6-bromo-2-methyl analogs, which represent the closest procurement alternatives, show intermediate values of 2.39 and 2.16, respectively [2].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Orthogonal Halogen Reactivity: Enabling Chemoselective Sequential Derivatization at C6 vs. C2

The 6-bromo-2-chloro-substitution pattern provides two halide leaving groups with a well-established reactivity differential in palladium(0)-mediated oxidative addition: C–Br bonds undergo oxidative addition substantially faster than C–Cl bonds. A unified reactivity scale constructed from 79 (hetero)aryl halides confirms that oxidative addition rates span more than seven orders of magnitude, with bromide substrates consistently outperforming chloride analogs [1]. This inherent chemoselectivity allows the C6–Br position to be functionalised first via Suzuki, Stille, or Buchwald-Hartwig coupling, leaving the C2–Cl handle intact for a subsequent orthogonal transformation [2]. The 2,6-dichloro analog lacks this clear reactivity hierarchy, while the 6-bromo-2-methyl analog replaces the second leaving group with an inert methyl moiety, precluding a second coupling step.

Chemoselective cross-coupling Sequential functionalisation Palladium catalysis

Synthetic Route Specificity: Single-Step Access to the 6-Bromo-2-Chloro Substitution Pattern

The 6-bromo-2-chloro-substituted scaffold is prepared via a ring-closure reaction of 2-amino-5-bromopyrazine-3-thiol with potassium ethyl xanthate, which simultaneously installs both halogen atoms in a single synthetic operation [1]. This convergent route contrasts with the multi-step sequences required for analogs such as 6-bromo-2-methylthiazolo[4,5-b]pyrazine (which requires post-cyclisation methylation) or 2,6-dichlorothiazolo[4,5-b]pyrazine (which demands separate halogenation steps). The orthoester-based cyclisation method also offers control over the regiochemistry of halogen placement, ensuring the bromine resides at C6 and chlorine at C2, a configuration that cannot be reliably accessed via direct halogenation of the parent thiazolo[4,5-b]pyrazine core [2].

Ring-closure synthesis 2-Amino-5-bromopyrazine-3-thiol Potassium ethyl xanthate

Priority Application Scenarios for 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine Based on Quantitative Differentiation


CNS Drug Discovery Programmes Requiring Enhanced Brain Penetration

With a predicted logP of 2.9 – significantly higher than any mono-halogenated thiazolo[4,5-b]pyrazine analog – 6-bromo-2-chlorothiazolo[4,5-B]pyrazine is the preferred core scaffold when designing compound libraries targeting CNS receptors or enzymes behind the blood-brain barrier. Its lipophilicity classifies it favorably within the CNS MPO (Multiparameter Optimization) score range, facilitating lead identification without the need for late-stage lipophilic decoration [1].

Iterative Library Synthesis via Sequential Pd-Catalysed Cross-Coupling

The orthogonal Br/Cl leaving groups permit a two-stage derivatisation strategy: Suzuki coupling at C6–Br followed by Buchwald-Hartwig amination or second Suzuki coupling at C2–Cl. This reactivity hierarchy, grounded in the >100-fold difference in oxidative addition rates, allows medicinal chemists to generate diverse N-substituted-2-aminothiazolo[4,5-b]pyrazine libraries on solid support or in solution without intermediate protection steps [1][2].

Kinase Inhibitor Intermediate with Defined Halogen Regiochemistry

Thiazolo[4,5-b]pyrazine derivatives have been reported as c-Met kinase inhibitors with picomolar IC₅₀ values (e.g., PF-04217903, IC₅₀ = 0.005 µM) . The 6-bromo-2-chloro substitution pattern is a strategic late-stage diversification point for such programmes, as the C6 position tolerates aryl/heteroaryl introduction while the C2 position can be elaborated with amine or ether linkages. The specific Br/Cl arrangement ensures that structure-activity relationship exploration can proceed with predictable chemoselectivity.

Phleomycin Amplification Studies and Antibacterial Adjuvant Research

The Barlin series demonstrated that thiazolo[4,5-b]pyrazines act as amplifiers of phleomycin activity, with structure-activity relationships showing that 2-substitution and 6-substitution patterns strongly modulate amplification potency [3]. The 6-bromo-2-chloro scaffold serves as a direct precursor to the active 2-amino/2-thioether derivatives previously evaluated, enabling systematic exploration of this underexploited antibiotic adjuvant mechanism.

Quote Request

Request a Quote for 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.